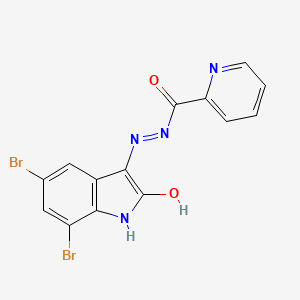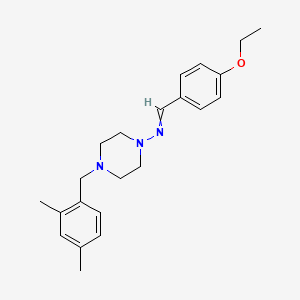
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide
Übersicht
Beschreibung
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide, also known as DBIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBIM belongs to the class of indole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in exhibiting its therapeutic properties is not fully understood. However, it has been reported that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide also inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. The antibacterial activity of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is attributed to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to reduce the production of pro-inflammatory cytokines, which can lead to the alleviation of inflammation. Moreover, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has shown antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research studies. However, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. Moreover, the mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is not fully understood, which can make it challenging to design experiments to study its therapeutic properties.
Zukünftige Richtungen
There are several future directions for the study of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide. One of the future directions is to study the mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in more detail to understand its therapeutic properties better. Another future direction is to study the efficacy of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in combination with other drugs to enhance its therapeutic properties. Moreover, the study of the pharmacokinetics and pharmacodynamics of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can provide valuable insights into its potential as a therapeutic agent. Additionally, the development of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide analogs can lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been synthesized using various methods and has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and exhibiting antibacterial activity. The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is not fully understood, and there are several future directions for the study of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide. The study of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can provide valuable insights into the development of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been reported to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has shown antibacterial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N4O2/c15-7-5-8-11(9(16)6-7)18-14(22)12(8)19-20-13(21)10-3-1-2-4-17-10/h1-6,18,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKVHHDYUDGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-dimethyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamino)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3739790.png)
![methyl [5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3739799.png)
![4-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3739822.png)
![methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate](/img/structure/B3739826.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3739841.png)
![2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3739848.png)


![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739863.png)
![2-chloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3739871.png)
![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)

![N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3739897.png)
![5-({[5-(3,4-dichlorophenyl)-2-furyl]methylene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3739902.png)